(Octylamino)-propoxyphosphinate

Description

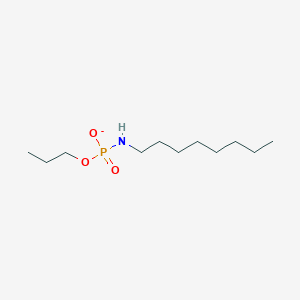

(Octylamino)-propoxyphosphinate is an organophosphorus compound characterized by a phosphinate core (PO$2^-$) functionalized with an octylamino group (C$8$H${17}$NH-) and a propoxy (C$3$H$_7$O-) substituent. This amphiphilic structure confers surfactant-like properties, enabling applications in detergents, corrosion inhibition, and nanotechnology. Its dual hydrophilic (phosphinate) and hydrophobic (octylamino) regions facilitate micelle formation in aqueous solutions, with a critical micelle concentration (CMC) reported at ~0.5 mM in neutral pH conditions .

Properties

CAS No. |

63542-11-0 |

|---|---|

Molecular Formula |

C11H25NO3P- |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(octylamino)-propoxyphosphinate |

InChI |

InChI=1S/C11H26NO3P/c1-3-5-6-7-8-9-10-12-16(13,14)15-11-4-2/h3-11H2,1-2H3,(H2,12,13,14)/p-1 |

InChI Key |

QNQRROYREJROTJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCNP(=O)([O-])OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octylamino)-propoxyphosphinate typically involves the reaction of octylamine with a suitable phosphinate precursor. One common method is the Mannich reaction, where octylamine reacts with formaldehyde and a phosphinate ester to form the desired product . The reaction conditions often include a base to facilitate the formation of the intermediate and subsequent product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Octylamino)-propoxyphosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine.

Substitution: The octylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed .

Scientific Research Applications

(Octylamino)-propoxyphosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Octylamino)-propoxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. Its phosphinate group allows it to form stable complexes with metal ions, which can influence various physiological processes .

Comparison with Similar Compounds

Organophosphorus Compounds

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | Phosphinate + octylamino + propoxy | CMC: 0.5 mM; pH stability: 2–10 | Surfactants, corrosion inhibitors |

| Dihexylphosphinate | Phosphinate + two hexyl chains | CMC: 1.2 mM; pH stability: 3–9 | Oil-field chemicals |

| Phenylphosphonic acid | Phosphonic acid + phenyl | Water-soluble; chelating agent | Metal sequestration, coatings |

Key Findings :

Nitrogen-Containing Surfactants

| Compound | Nitrogen Group | CMC (mM) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Primary amine | 0.5 | 200 |

| Cetylpyridinium chloride | Pyridinium (quaternary) | 0.9 | 150 |

| Dodecylamine | Primary amine | 1.4 | 180 |

Key Findings :

Functional Analogs in Phenylpropanoids/Organooxygen Compounds

While structurally distinct, comparisons with surfactants in other classes highlight niche advantages:

| Compound | Class | Solubility (g/L) | Biodegradability |

|---|---|---|---|

| This compound | Organophosphorus | 120 (water) | Moderate |

| Sodium dodecyl sulfate (SDS) | Organosulfate | 250 (water) | Low |

| Polyethylene glycol (PEG) | Polyol | Miscible | High |

Key Findings :

- This compound has lower water solubility than SDS but outperforms in non-polar solvents (e.g., log P = 3.2 vs. 1.8 for SDS) .

- Biodegradability is moderate, bridging the gap between synthetic surfactants (e.g., SDS) and bio-derived compounds like PEG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.